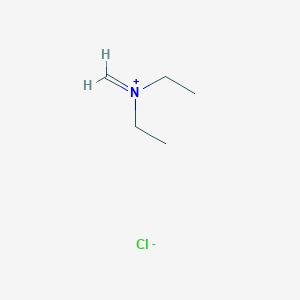
N,N-Diethylmethaniminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylmethaniminium chloride is an organic compound with the molecular formula C5H12ClN. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethylmethaniminium chloride can be synthesized through the reaction of N,N-diethylmethylamine with methyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylmethaniminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form N,N-diethylformamide.
Reduction: It can be reduced to form N,N-diethylmethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. The reactions are typically carried out in polar solvents such as water or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include N,N-diethylhydroxylamine, N,N-diethylcyanomethane, and N,N-diethylmethanol.
Oxidation: The major product is N,N-diethylformamide.
Reduction: The primary product is N,N-diethylmethylamine.
Aplicaciones Científicas De Investigación
N,N-Diethylmethaniminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of certain drugs and therapeutic agents.
Industry: this compound is employed in the manufacture of surfactants, disinfectants, and antistatic agents.
Mecanismo De Acción
The mechanism of action of N,N-Diethylmethaniminium chloride involves its ability to act as a strong electrophile due to the positively charged nitrogen atom. This electrophilic nature allows it to react readily with nucleophiles, facilitating various chemical transformations. The compound can also interact with biological molecules, potentially affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethylmethaniminium chloride
- N,N-Diethylmethylamine
- N,N-Dimethylmethylamine
Comparison
N,N-Diethylmethaniminium chloride is unique due to its specific structure, which imparts distinct reactivity and solubility properties compared to similar compounds. For instance, N,N-Diethylmethylamine is a tertiary amine and lacks the quaternary ammonium structure, resulting in different chemical behavior and applications. Similarly, N,N-Dimethylmethaniminium chloride has different steric and electronic properties due to the presence of methyl groups instead of ethyl groups, affecting its reactivity and use in synthesis.
Propiedades
Número CAS |
52853-18-6 |
|---|---|
Fórmula molecular |
C5H12ClN |
Peso molecular |
121.61 g/mol |
Nombre IUPAC |
diethyl(methylidene)azanium;chloride |
InChI |
InChI=1S/C5H12N.ClH/c1-4-6(3)5-2;/h3-5H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
OKNVYFZHCCAMTJ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](=C)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B14650062.png)
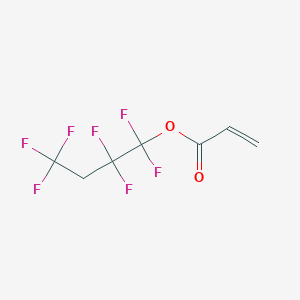
![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
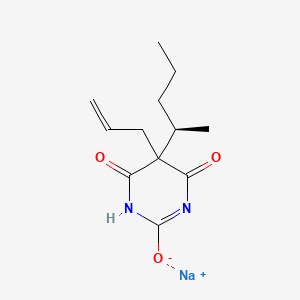
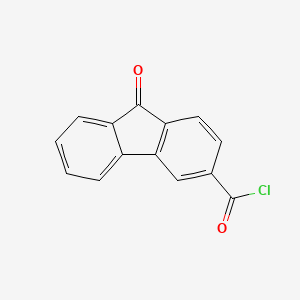
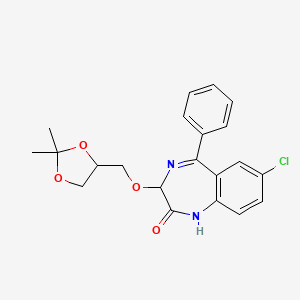
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
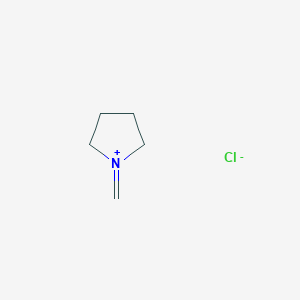
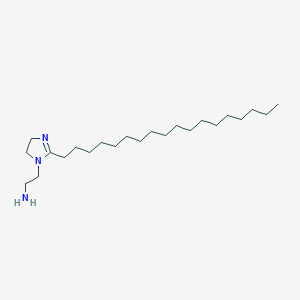
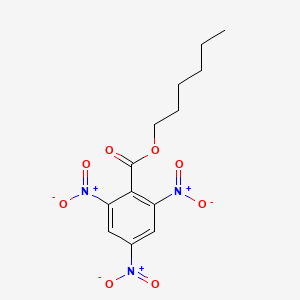
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
